molecular formula C12H11NO B3215145 4-Hydroxy-2-(3-methylphenyl)pyridine CAS No. 1159814-48-8

4-Hydroxy-2-(3-methylphenyl)pyridine

Cat. No.: B3215145
CAS No.: 1159814-48-8
M. Wt: 185.22 g/mol
InChI Key: GSUKXPHUWWVHQS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are nitrogen-containing heterocyclic compounds that are widely used in various fields due to their unique chemical properties. This compound is characterized by a hydroxyl group at the 4-position and a 3-methylphenyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(3-methylphenyl)pyridine. This intermediate is then subjected to hydroxylation using hydrogen peroxide and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-(3-methylphenyl)pyridine.

    Reduction: Formation of 4-hydroxy-1,2-dihydro-2-(3-methylphenyl)pyridine.

    Substitution: Formation of 4-chloro-2-(3-methylphenyl)pyridine or 4-alkoxy-2-(3-methylphenyl)pyridine.

Scientific Research Applications

4-Hydroxy-2-(3-methylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.

    2-(3-Methylphenyl)pyridine: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-2-(4-methylphenyl)pyridine: Similar structure but with the methyl group at the 4-position of the phenyl ring.

Uniqueness

4-Hydroxy-2-(3-methylphenyl)pyridine is unique due to the presence of both the hydroxyl group and the 3-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

IUPAC Name

2-(3-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUKXPHUWWVHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671701
Record name 2-(3-Methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-48-8
Record name 2-(3-Methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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